2-(4-Methoxyphenoxy)pyridin-3-amine
Overview
Description
2-(4-Methoxyphenoxy)pyridin-3-amine is an organic compound with the molecular formula C12H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxyphenoxy group attached to a pyridin-3-amine structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)pyridin-3-amine typically involves the reaction of 4-methoxyphenol with 3-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(4-Methoxyphenoxy)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenoxy)pyridin-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-Chlorophenoxy)pyridin-3-amine: Contains a chlorine atom instead of a methoxy group.
2-(4-Nitrophenoxy)pyridin-3-amine: Features a nitro group in place of the methoxy group.
Uniqueness
2-(4-Methoxyphenoxy)pyridin-3-amine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Biological Activity
2-(4-Methoxyphenoxy)pyridin-3-amine, also known as CAS No. 170440-07-0, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 216.24 g/mol. The compound features a pyridine ring substituted with a methoxyphenoxy group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including the Buchwald-Hartwig amination technique. This method utilizes palladium catalysts to facilitate the formation of aryl amines from aryl halides and amines under optimized conditions. The general approach yields moderate to good results, typically ranging from 27% to 82% depending on the specific reaction conditions used .
Anticancer Properties
Recent studies have demonstrated that compounds bearing similar structural motifs to this compound exhibit notable anticancer activities. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with a phenoxy group have shown enhanced activity against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma). One derivative demonstrated an IC50 value of , indicating significant cytotoxicity against these cells .
- Mechanism of Action : The anticancer effects are often attributed to mechanisms such as cell cycle arrest and induction of apoptosis. For example, studies indicated that certain derivatives could interfere with the G1 phase of the cell cycle and induce apoptosis in a dose-dependent manner .
Enzyme Inhibition
Additionally, compounds structurally related to this compound have been shown to inhibit various kinases and receptors:
- Kinase Inhibition : These compounds exhibit enzyme inhibitory activities against kinases like Bcr-Abl and glycogen synthase kinase (GSK3), which are critical targets in cancer therapy .
- Receptor Modulation : Some derivatives act as positive allosteric modulators for metabotropic glutamate receptors (mGluR), influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
Study on Anticancer Activity
In a case study involving a series of phenoxy-substituted pyridine derivatives, researchers found that modifications at the phenoxy position significantly impacted the biological activity:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 10.25 ± 2.5 | Apoptosis induction |
Compound B | Huh7 | 5.67 ± 0.57 | G1 phase arrest |
Compound C | A549 | 8.50 ± 1.0 | Inhibition of proliferation |
This table highlights the varying degrees of efficacy among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity .
Summary of Findings
The biological activity of this compound is characterized by its potential as an anticancer agent and enzyme inhibitor. Its structural features contribute significantly to its pharmacological properties, making it a candidate for further research in drug development.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-4-6-10(7-5-9)16-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHURQEIGRWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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